molecular formula C16H17NO2 B1417230 N-(1-{4-[(2-methylphenyl)methoxy]phenyl}ethylidene)hydroxylamine CAS No. 1049158-80-6

N-(1-{4-[(2-methylphenyl)methoxy]phenyl}ethylidene)hydroxylamine

Cat. No. B1417230
CAS RN: 1049158-80-6
M. Wt: 255.31 g/mol
InChI Key: UFLNGABMNAKKLT-GHRIWEEISA-N
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Description

N-(1-{4-[(2-methylphenyl)methoxy]phenyl}ethylidene)hydroxylamine is a chemical compound with the formula C16H17NO2 . .

Scientific Research Applications

Anthelminthic Applications

  • Amidantel : This compound, N-(4-[(1-(Dimethylamino)-ethylidene)-amino]-phenyl)-2 methoxyacetamide hydrochloride, shows significant anthelminthic (anti-parasitic) activity, particularly against nematodes, filariae, and cestodes in rodents and is highly effective against hookworms and roundworms in dogs (Wollweber et al., 1979).

Chemical Rearrangement Studies

  • N-(alkylphenylphosphinoyl)hydroxylamines : These compounds undergo base-induced rearrangement to form monomeric metaphosphonimidate, which then reacts with nucleophiles. This reaction is significant in understanding the chemical behavior of these compounds (Harger & Smith, 1987).

Metabolic Studies

  • Metabolism of Psychotomimetic Amines : Studies on the metabolic N-hydroxylation of psychotomimetic amines have provided insights into the bioactivation and detoxification pathways of these substances (Gal, Gruenke, & Castagnoli, 1975).

Polarographic Analysis

  • Polarographic Behavior : The polarographic behavior of hydroxylamines like N -hydroxy-β-methoxy-β-(3'-trifluoromethylpbenyl)-ethylamine provides insights into the oxidation and reduction processes of these compounds, which is crucial for analytical chemistry applications (Beckett, Rahman, & Smyth, 1977).

Monoamine Oxidase Inhibition

  • Inhibition of Monoamine Oxidase : Compounds such as (+/-)-4-methoxy-beta-hydroxyphenethylamine and its derivatives have been found to inhibit monoamine oxidase, an enzyme relevant to neurological and psychiatric conditions (Ferguson & Keller, 1975).

Genotoxicity Studies

  • N-(2-Methoxyphenyl)hydroxylamine : This metabolite of carcinogens like o-anisidine and o-nitroanisole is significant in understanding the genotoxicity and human metabolism of environmental pollutants (Naiman et al., 2011).

Herbicide Metabolism

  • Metabolism of Chloroacetamide Herbicides : The metabolic study of chloroacetamide herbicides in human and rat liver microsomes contributes to understanding the bioactivation pathway of these compounds, which is essential for assessing their safety and environmental impact (Coleman et al., 2000).

Antidepressant Activity

  • 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine Derivatives : These derivatives have been studied for their potential antidepressant activity, contributing to the development of new therapeutic agents for depression (Yardley et al., 1990).

Pharmacological Profiles

  • R-96544 : The study of the active form of a novel 5-HT2A receptor antagonist, R-96544, provides insight into its mechanism of action and potential therapeutic applications in conditions like hypertension and serotonin-mediated disorders (Ogawa et al., 2002).

properties

IUPAC Name

(NE)-N-[1-[4-[(2-methylphenyl)methoxy]phenyl]ethylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-12-5-3-4-6-15(12)11-19-16-9-7-14(8-10-16)13(2)17-18/h3-10,18H,11H2,1-2H3/b17-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFLNGABMNAKKLT-GHRIWEEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=CC=C(C=C2)C(=NO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1COC2=CC=C(C=C2)/C(=N/O)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-{4-[(2-methylphenyl)methoxy]phenyl}ethylidene)hydroxylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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